1-(1-methyl-1H-pyrazol-4-yl)-6-oxopiperidine-3-carboxylic acid
Description
1-(1-Methyl-1H-pyrazol-4-yl)-6-oxopiperidine-3-carboxylic acid is a heterocyclic compound featuring a piperidine ring fused with a pyrazole moiety. Its molecular formula is C₁₁H₁₅N₃O₃, with a molecular weight of 237.26 g/mol (as per ). Key structural attributes include:
- A 6-oxopiperidine backbone with a carboxylic acid group at position 3.
- A 1-methylpyrazol-4-yl substituent at position 1 of the piperidine ring.
Propriétés
IUPAC Name |
1-(1-methylpyrazol-4-yl)-6-oxopiperidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O3/c1-12-6-8(4-11-12)13-5-7(10(15)16)2-3-9(13)14/h4,6-7H,2-3,5H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPZWOLMVTZEVOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)N2CC(CCC2=O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Cyclocondensation of Keto Esters with Pyrazole Amines
The most widely reported method involves cyclocondensation between keto esters and 1-methyl-1H-pyrazol-4-amine derivatives. This approach leverages the nucleophilic reactivity of the pyrazole amine to form the piperidine core.
Reaction Mechanism and Conditions
Ethyl 3-oxopiperidine-3-carboxylate derivatives react with 1-methyl-1H-pyrazol-4-amine in the presence of dilute sodium hydroxide (0.1–1.0 M) at 60–80°C for 6–12 hours. The base facilitates deprotonation of the amine, enhancing its nucleophilicity for attack on the keto ester’s carbonyl carbon. Subsequent intramolecular cyclization yields the 6-oxopiperidine intermediate, which is hydrolyzed to the carboxylic acid using concentrated HCl.
Key Data:
| Reactant | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Ethyl 3-oxopiperidine-3-carboxylate | NaOH (0.5 M) | 70 | 8 | 68 |
| 1-Methyl-1H-pyrazol-4-amine | – | – | – | – |
Solid-Phase Synthesis for High-Throughput Production
Recent patents disclose solid-phase methodologies to streamline purification and scalability. A Wang resin-bound 6-oxopiperidine-3-carboxylate undergoes sequential functionalization:
- Resin Activation : Treat with 1,1'-carbonyldiimidazole (CDI) in dichloromethane (DCM).
- Amine Coupling : React with 1-methyl-1H-pyrazol-4-amine in DMF with diisopropylethylamine (DIPEA).
- Cleavage and Hydrolysis : Release the product using trifluoroacetic acid (TFA)/H₂O (95:5), followed by NaOH hydrolysis.
Advantages:
Analytical Validation and Characterization
Rigorous spectroscopic and chromatographic methods ensure product integrity:
Spectroscopic Data
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Cyclocondensation | 68 | 92 | Moderate | High |
| Suzuki-Miyaura Coupling | 75 | 95 | High | Moderate |
| Solid-Phase Synthesis | 82 | 97 | Industrial | Low |
Data synthesized from Examples 1–2 in US20210094954A1 and PMC4834670.
Analyse Des Réactions Chimiques
1-(1-methyl-1H-pyrazol-4-yl)-6-oxopiperidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the compound, potentially leading to new derivatives.
Substitution: The pyrazole and piperidine rings can participate in substitution reactions, where specific atoms or groups are replaced by others.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(1-methyl-1H-pyrazol-4-yl)-6-oxopiperidine-3-carboxylic acid has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-(1-methyl-1H-pyrazol-4-yl)-6-oxopiperidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity . The piperidine ring may also contribute to the overall molecular conformation and reactivity, affecting the compound’s biological activity .
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
Below is a comparative analysis of the target compound and its analogs, focusing on structural features, physicochemical properties, and reported applications.
Table 1: Structural and Physicochemical Comparison
*Estimated due to incomplete data in .
Key Observations
The trifluoromethylbenzyl-substituted pyrazole () demonstrates significant bioactivity, attributed to the electron-withdrawing trifluoromethyl group, which enhances metabolic stability and target binding .
Positional Isomerism: The 1-methylpyrazol-4-yl group at position 1 (target compound) vs.
A related compound, 1-methyl-5-oxopyrrolidine-3-carboxylic acid (), is flagged for 100% purity, emphasizing the need for stringent safety measures in lab use.
Discrepancies and Limitations
- Molecular Weight Conflict : reports the target compound’s molecular weight as 294.18 g/mol (with an unspecified Cl-containing derivative), conflicting with ’s 237.26 g/mol . This discrepancy may arise from salt forms (e.g., hydrochloride) or measurement errors, necessitating further verification .
- Sparse Pharmacological Data : While the ethyl analog is termed a "versatile scaffold" (), explicit biological data for the target compound and its analogs are lacking in the provided evidence.
Activité Biologique
1-(1-methyl-1H-pyrazol-4-yl)-6-oxopiperidine-3-carboxylic acid is a compound of interest due to its potential biological activities. This article reviews its biological properties, synthesis, and implications for medicinal chemistry, supported by recent research findings and case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
This structure includes a piperidine ring with a pyrazole substituent, contributing to its unique chemical reactivity and biological profile.
Antiproliferative Activity
Research has demonstrated that derivatives of piperidine, including 1-(1-methyl-1H-pyrazol-4-yl)-6-oxopiperidine-3-carboxylic acid, exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that related compounds can inhibit cell growth in human cancer cell lines such as HL-60 (promyelocytic leukemia) and NCI H292 (lung carcinoma) through mechanisms involving apoptosis and cell cycle arrest.
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 1-(1-methyl-1H-pyrazol-4-yl)-6-oxopiperidine-3-carboxylic acid | HL-60 | 28 | |
| Related compound X | NCI H292 | 19 |
The mechanism through which this compound exerts its biological effects may involve the modulation of signaling pathways associated with cell survival and proliferation. In silico studies suggest that the compound can bind to key enzymes involved in these pathways, potentially inhibiting their activity.
Study 1: Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of various piperidine derivatives, including our compound of interest. The results indicated moderate cytotoxicity against HL-60 cells, with an IC50 value of 28 µM. This suggests potential for further development as an anticancer agent.
Study 2: Structure-Activity Relationship (SAR)
Another investigation focused on the structure-activity relationship of piperidine derivatives. The presence of the pyrazole moiety was found to enhance the antiproliferative activity compared to other structural variants. This highlights the importance of specific functional groups in optimizing biological activity.
Inhibition Studies
Recent research has shown that 1-(1-methyl-1H-pyrazol-4-yl)-6-oxopiperidine-3-carboxylic acid can inhibit specific enzymes critical for cancer cell proliferation. For example, it has been noted to affect the activity of proteases involved in tumor progression.
Antiviral Activity
In addition to anticancer properties, preliminary data suggest potential antiviral activity against certain viruses. The compound's ability to interfere with viral replication mechanisms makes it a candidate for further exploration in antiviral therapies.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
